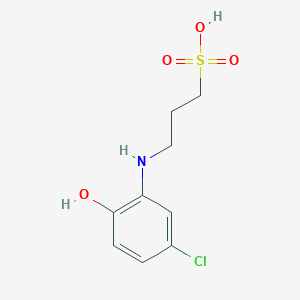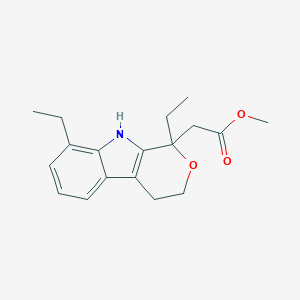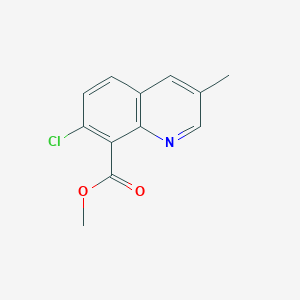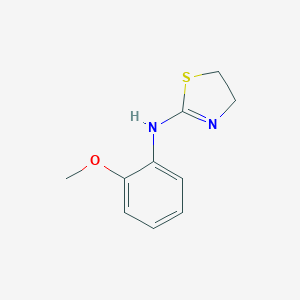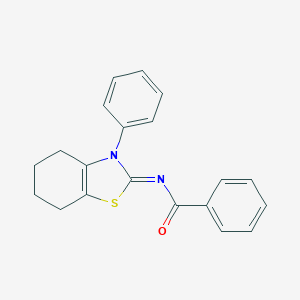
1-Allylcyclopropanecarboxylic acid
説明
1-Allylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.15 g/mol . The IUPAC name for this compound is 1-prop-2-enylcyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 1-Allylcyclopropanecarboxylic acid consists of a cyclopropane ring attached to a carboxylic acid group and an allyl group . The InChI string representation of the molecule isInChI=1S/C7H10O2/c1-2-3-7(4-5-7)6(8)9/h2H,1,3-5H2,(H,8,9) . Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Allylcyclopropanecarboxylic acid include a molecular weight of 126.15 g/mol, a XLogP3-AA value of 1.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, a rotatable bond count of 3, an exact mass of 126.068079557 g/mol, a monoisotopic mass of 126.068079557 g/mol, a topological polar surface area of 37.3 Ų, a heavy atom count of 9, and a complexity of 145 .科学的研究の応用
Regulation of Plant Growth
ACC plays a crucial role in the regulation of plant growth. It acts as the direct precursor of ethylene, a plant hormone that regulates a wide variety of vegetative and developmental processes . This includes several processes linked to vegetative plant growth, seed germination, fruit ripening, leaf and flower senescence, and abscission .
Ethylene Biosynthesis
ACC is the central molecule of ethylene biosynthesis. The rate of ACC formation differs in response to developmental, hormonal, and environmental cues . This makes it a key player in the production of ethylene, a gaseous plant hormone identified as a regulator of plant growth .
ACC Synthesis, Conjugation, and Deamination
Recent advances related to ACC include the regulation of ACC synthesis, conjugation, and deamination . These processes are crucial for the production and regulation of ethylene, thereby influencing plant growth and development .
Role of ACC as an Ethylene-Independent Signal
There is evidence for a role of ACC as an ethylene-independent signal . This suggests that ACC may have additional functions beyond its role as a precursor to ethylene .
ACC Transport
ACC is transported throughout the plant over short and long distances, remotely leading to ethylene responses . Understanding the complex mechanism of ACC transport is in its infancy, but the identification of a first ACC transporter presents new perspectives .
Thermotolerance in Marine Red Algae
In marine red algae Neopyropia yezoensis, ACC regulates thermotolerance . The application of ACC was found to alleviate the negative effects of heat stress on this marine red alga . This suggests that ACC could be used to mitigate the impact of global warming on marine ecosystems .
作用機序
Target of Action
The primary target of 1-Allylcyclopropanecarboxylic acid (ACC) is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in organisms such as Pseudomonas sp. (strain ACP) . ACC is a non-protein amino acid that acts as the direct precursor of ethylene, a plant hormone regulating a wide variety of vegetative and developmental processes .
Mode of Action
ACC interacts with its target enzyme, 1-aminocyclopropane-1-carboxylate deaminase, to catalyze a cyclopropane ring-opening reaction . This irreversible conversion of ACC to ammonia and alpha-ketobutyrate allows growth on ACC as a nitrogen source .
Biochemical Pathways
ACC is the central molecule of ethylene biosynthesis . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues . ACC can be conjugated to three derivatives, metabolized in planta or by rhizobacteria using ACC deaminase, and is transported throughout the plant over short and long distances, remotely leading to ethylene responses .
Pharmacokinetics
It is known that acc can be transported throughout the plant over short and long distances This suggests that ACC may have a broad distribution within the plant
Result of Action
The action of ACC leads to the production of ethylene, a plant hormone that regulates a wide variety of vegetative and developmental processes . These processes include seed germination, fruit ripening, leaf and flower senescence, and abscission . ACC also plays a role in cell wall signaling, guard mother cell division, and pathogen virulence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ACC. The rate of ACC formation can differ in response to developmental, hormonal, and environmental cues . For example, ACC can be used by soil microorganisms as a source of nitrogen and carbon , suggesting that soil composition could influence the action of ACC
特性
IUPAC Name |
1-prop-2-enylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-7(4-5-7)6(8)9/h2H,1,3-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHKQUJFRCYZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339542 | |
| Record name | 1-Allylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allylcyclopropanecarboxylic acid | |
CAS RN |
80360-57-2 | |
| Record name | 1-Allylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
